molecular formula C9H8ClNS2 B14601619 N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine CAS No. 59753-73-0

N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine

Cat. No.: B14601619
CAS No.: 59753-73-0
M. Wt: 229.8 g/mol
InChI Key: YMSHFUHIEKIMFE-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine is an organic compound characterized by the presence of a chlorophenyl group attached to a dithietan-2-imine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine typically involves the reaction of 3-chlorobenzylamine with carbon disulfide and a suitable base, followed by cyclization to form the dithietan ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithietan ring to a more reduced form.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine is unique due to the presence of the dithietan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

59753-73-0

Molecular Formula

C9H8ClNS2

Molecular Weight

229.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-1,3-dithietan-2-imine

InChI

InChI=1S/C9H8ClNS2/c10-8-3-1-2-7(4-8)5-11-9-12-6-13-9/h1-4H,5-6H2

InChI Key

YMSHFUHIEKIMFE-UHFFFAOYSA-N

Canonical SMILES

C1SC(=NCC2=CC(=CC=C2)Cl)S1

Origin of Product

United States

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